molecular formula C20H40O3S B14627275 6-Hexadecyl-1,2lambda~6~-oxathiane-2,2-dione CAS No. 56808-23-2

6-Hexadecyl-1,2lambda~6~-oxathiane-2,2-dione

Cat. No.: B14627275
CAS No.: 56808-23-2
M. Wt: 360.6 g/mol
InChI Key: WDGDMFZANFKBDK-UHFFFAOYSA-N
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Description

6-Hexadecyl-1,2lambda~6~-oxathiane-2,2-dione is a chemical compound with the molecular formula C22H44O3S. It is also known by other names such as δ-Hexadecanesultone and Hexadecyl 1,4-sultone . This compound is characterized by its unique structure, which includes a hexadecyl group attached to a 1,2-oxathiane ring with a 2,2-dione functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hexadecyl-1,2lambda~6~-oxathiane-2,2-dione typically involves the reaction of hexadecanol with sulfur trioxide to form hexadecyl sulfonic acid, which is then cyclized to form the oxathiane ring . The reaction conditions often require controlled temperatures and the presence of a catalyst to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-Hexadecyl-1,2lambda~6~-oxathiane-2,2-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various alkylating agents for substitution reactions. The reactions typically require specific solvents and temperature control to proceed efficiently .

Major Products Formed

The major products formed from these reactions include sulfonic acids, hydroxyl derivatives, and substituted oxathiane compounds. These products have diverse applications in different fields .

Scientific Research Applications

6-Hexadecyl-1,2lambda~6~-oxathiane-2,2-dione has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of surfactants and other specialty chemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its amphiphilic nature.

    Industry: It is used in the formulation of detergents, emulsifiers, and other industrial products.

Mechanism of Action

The mechanism of action of 6-Hexadecyl-1,2lambda~6~-oxathiane-2,2-dione involves its interaction with biological membranes due to its amphiphilic nature. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. This property is exploited in drug delivery systems to enhance the bioavailability of therapeutic agents .

Comparison with Similar Compounds

Similar Compounds

    1,2-Oxathiane, 6-dodecyl-, 2,2-dioxide: Similar structure but with a shorter alkyl chain.

    Hexadecyl 1,4-sultone: Another sultone with a different ring structure.

    Hexadecane-1-sulfonic acid, 4-hydroxy-, delta-sultone: Similar sulfonic acid derivative.

Uniqueness

6-Hexadecyl-1,2lambda~6~-oxathiane-2,2-dione is unique due to its specific combination of a long hexadecyl chain and the oxathiane ring with a dione functional group. This combination imparts distinct physicochemical properties, making it suitable for specialized applications in various fields .

Properties

CAS No.

56808-23-2

Molecular Formula

C20H40O3S

Molecular Weight

360.6 g/mol

IUPAC Name

6-hexadecyloxathiane 2,2-dioxide

InChI

InChI=1S/C20H40O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17-20-18-16-19-24(21,22)23-20/h20H,2-19H2,1H3

InChI Key

WDGDMFZANFKBDK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCC1CCCS(=O)(=O)O1

Origin of Product

United States

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